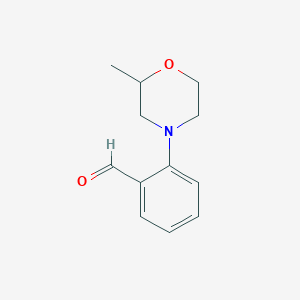

2-(2-Methylmorpholin-4-yl)benzaldehyde

Description

Significance of Aryl Aldehydes in Organic Synthesis

Aryl aldehydes, characterized by a formyl group (R−CH=O) attached to an aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.org Their importance stems from the reactivity of the aldehyde group, which can undergo a vast array of chemical transformations. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functionalized long-chain ketones and aldehydes. nih.gov

The aldehyde's carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in numerous classic and contemporary organic reactions, including:

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols and cyanohydrins, respectively. wikipedia.org

Wittig Reaction: Conversion of the aldehyde to an alkene. nih.gov

Aldol Condensation: Formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. wikipedia.org

Cross-Coupling Reactions: Modern catalytic methods have enabled the direct arylation of aldehydes to form ketones, providing a more efficient alternative to traditional multi-step sequences. acs.org Palladium and rhodium-catalyzed reactions, for example, allow for the coupling of aryl aldehydes with organoboron compounds to produce diaryl ketones under mild conditions. acs.org

Aryl aldehydes are not merely passive substrates; they can also participate in C-H bond functionalization, a powerful strategy for molecular construction that avoids the need for pre-functionalized starting materials. acs.org The versatility and reactivity of aryl aldehydes secure their position as indispensable tools for the construction of complex molecular architectures. nih.gov

Role of Morpholine (B109124) Derivatives in Heterocyclic Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly valued scaffold in medicinal chemistry and materials science. e3s-conferences.orguobaghdad.edu.iq It is often described as a "privileged pharmacophore" due to its frequent appearance in biologically active compounds and its ability to confer favorable properties upon a molecule. nih.gov

The inclusion of a morpholine moiety in a drug candidate can improve its pharmacokinetic profile, including enhanced solubility, metabolic stability, and absorption. nih.govresearchgate.net The nitrogen atom is basic, allowing for salt formation, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net

Consequently, morpholine derivatives exhibit a broad spectrum of pharmacological activities. e3s-conferences.orgnih.gov Research has demonstrated their efficacy as:

Anticancer agents

Antimicrobial and antifungal compounds

Anti-inflammatory drugs

Antiviral agents

Antihyperlipidemic compounds

Beyond pharmaceuticals, morpholine derivatives are integral to the agrochemical industry, forming the basis for various fungicides, herbicides, and insecticides. acs.org Their utility also extends to industrial applications where they are used as corrosion inhibitors, emulsifiers, solvents, and catalysts. e3s-conferences.org The versatility of the morpholine ring ensures its continued prominence in the development of new functional molecules. e3s-conferences.org

Historical Context of Ortho-Substituted Benzaldehyde (B42025) Systems

Ortho-substituted benzaldehydes have long been recognized as valuable intermediates in the synthesis of active pharmaceutical and agrochemical ingredients. google.com The strategic placement of a substituent adjacent to the aldehyde group can profoundly influence the molecule's reactivity, conformation, and biological activity. Historically, the synthesis of specifically substituted aromatic systems could be challenging, often requiring multi-step sequences.

The development of directed C-H functionalization has revolutionized the synthesis of ortho-substituted systems. researchgate.net This strategy employs a directing group that temporarily coordinates to a metal catalyst, positioning it to selectively activate a C-H bond at the ortho position. For benzaldehydes, the aldehyde itself can be converted into a transient directing group, such as an imine or an O-methyloxime, which then guides the catalyst to functionalize the adjacent C-H bond. researchgate.netacs.org This approach has enabled a diverse range of transformations, including ortho-arylation, chlorination, bromination, and amidation, with high regioselectivity. researchgate.net

Patents and chemical literature describe a wide variety of ortho-substituted benzaldehydes, such as 2-chloro-6-fluorobenzaldehyde (B137617) and 2-bromo-6-fluorobenzaldehyde, which serve as starting materials for more complex molecules. google.com The ongoing refinement of synthetic methodologies continues to improve access to these important building blocks, facilitating research and development in numerous chemical fields. acs.orgacs.org

Research Landscape Pertaining to 2-(2-Methylmorpholin-4-yl)benzaldehyde

The compound this compound (CAS No: 1021237-96-6) is a specific example that combines the key features discussed previously: an ortho-substituted benzaldehyde and a morpholine derivative. biosynth.com It is primarily available as a research chemical, described by suppliers as a "versatile small molecule scaffold". biosynth.com

While specific, in-depth research publications focusing solely on the synthesis and application of this exact molecule are not prominent in the current literature, its structure allows for well-founded inferences about its potential utility. The molecule is an analogue of other researched morpholinyl benzaldehydes, such as 2-bromo-4-morpholin-4-yl-benzaldehyde and 2-hydroxy-4-morpholin-4-yl-benzaldehyde, indicating an interest in this class of compounds for discovery research. chemicalbook.com

The research potential of this compound lies in its capacity as a building block. The aldehyde group offers a reactive handle for a multitude of synthetic transformations, while the 2-methylmorpholine (B1581761) substituent at the ortho position can influence the molecule's steric and electronic properties, as well as its solubility and potential for biological interactions. Researchers would likely utilize this compound in medicinal chemistry programs to synthesize larger, more complex molecules for evaluation as therapeutic agents, or in materials science to create novel functional compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1021237-96-6 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Canonical SMILES | CC1CN(CCO1)C2=CC=CC=C2C=O |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylmorpholin-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-8-13(6-7-15-10)12-5-3-2-4-11(12)9-14/h2-5,9-10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUIIOCMZOJYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2 2 Methylmorpholin 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group in Substituted Benzaldehydes

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide array of chemical transformations.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pubmasterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.orgpressbooks.pub The general mechanism is depicted below:

Figure 1: General Mechanism of Nucleophilic Addition to an Aldehyde

For 2-(2-Methylmorpholin-4-yl)benzaldehyde, the rate and equilibrium of nucleophilic addition are influenced by the electronic and steric properties of the ortho-substituent. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub However, aromatic aldehydes like benzaldehyde (B42025) are typically less reactive than aliphatic aldehydes because the phenyl group's resonance effect can delocalize the positive charge on the carbonyl carbon, making it less electrophilic. nih.gov

The 2-methylmorpholin-4-yl group, being an amino substituent, is electron-donating through resonance. This effect increases the electron density on the aromatic ring and, to some extent, on the carbonyl carbon, which can decrease its electrophilicity and thus its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. acs.org Conversely, the nitrogen atom's inductive effect is electron-withdrawing, which can partially counteract the resonance effect.

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by a dehydration step. These reactions are pivotal in the synthesis of a variety of organic molecules, including the formation of new heterocyclic rings (annulation).

A classic example is the Knoevenagel condensation, where an aldehyde reacts with an active methylene (B1212753) compound in the presence of a base to form a new carbon-carbon double bond. researchgate.net In the context of this compound, the ortho-amino functionality opens up pathways for intramolecular condensation reactions, leading to the formation of fused heterocyclic systems. For instance, derivatives of 2-aminobenzaldehyde (B1207257) are known to undergo condensation with compounds containing active methylene groups, followed by cyclization to form quinoline (B57606) derivatives in Friedländer-type syntheses. acs.org The reaction of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins can lead to the formation of 3-nitro-1,2-dihydroquinolines. acs.org

These annulation reactions are particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures. rsc.orgorientjchem.org The presence of the 2-methylmorpholin-4-yl group can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Umpolung, or polarity reversal, is a powerful concept in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. N-Heterocyclic carbenes (NHCs) are highly effective catalysts for achieving umpolung of aldehydes. beilstein-journals.orgnih.govwikipedia.org

In a typical NHC-catalyzed reaction, the carbene adds to the aldehyde's carbonyl carbon, forming a Breslow intermediate. This intermediate effectively reverses the polarity of the carbonyl carbon, making it nucleophilic. This "acyl anion equivalent" can then react with various electrophiles. wikipedia.org A well-known example is the benzoin (B196080) condensation, where two aldehyde molecules couple to form an α-hydroxy ketone. wikipedia.org

For ortho-substituted benzaldehydes, the steric bulk of the substituent can play a crucial role in the outcome of NHC-catalyzed reactions. In some cases, an ortho-substituent is necessary to achieve high selectivity in cross-benzoin reactions by sterically hindering the direct addition of the NHC to the more substituted aldehyde. beilstein-journals.orgnih.govsemanticscholar.org Therefore, the 2-(2-methylmorpholin-4-yl) group is expected to influence the efficiency and selectivity of such transformations. Unfortunately, in some NHC-catalyzed carboacylation reactions, ortho-substituted benzaldehydes have been found to be unreactive due to steric hindrance affecting the radical coupling process. acs.org

Role of the Morpholine (B109124) Substituent in Aromatic Reactivity

The 2-methylmorpholin-4-yl substituent exerts a significant influence on the reactivity of the benzaldehyde moiety through both electronic and steric effects.

The nitrogen atom of the morpholine ring is directly attached to the aromatic ring, making it a potent activating group. Through its +M (mesomeric or resonance) effect, the nitrogen lone pair can donate electron density to the benzene (B151609) ring, particularly at the ortho and para positions. This increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution.

Conversely, the electron-donating nature of the morpholine group can decrease the electrophilicity of the carbonyl carbon, as previously mentioned, by increasing the electron density of the entire aromatic system. acs.org

The presence of the 2-methylmorpholin-4-yl group at the ortho position introduces significant steric bulk around the aldehyde functionality. This steric hindrance can have a profound impact on the accessibility of the carbonyl carbon to incoming nucleophiles. nih.govacs.org

This steric shielding can slow down the rate of nucleophilic addition reactions compared to less hindered benzaldehydes. pressbooks.pub However, this steric hindrance can also be advantageous in certain reactions. For instance, in NHC-catalyzed cross-benzoin condensations, the steric bulk can prevent self-condensation and favor the reaction with a less hindered aldehyde partner, leading to higher selectivity. beilstein-journals.orgnih.govsemanticscholar.org

The methyl group on the morpholine ring further contributes to the steric congestion. The conformation of the morpholine ring and the orientation of the methyl group can influence the effective steric environment around the reaction center, potentially leading to diastereoselective outcomes in certain reactions. The steric hindrance can also influence the regioselectivity of reactions involving the aromatic ring by directing incoming reagents to less crowded positions. rsc.org

Summary of Reactivity

| Reaction Type | Reactivity of Aldehyde Group | Influence of 2-(2-Methylmorpholin-4-yl) Group |

| Nucleophilic Addition | The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. | The electron-donating morpholine group may slightly decrease reactivity by reducing the electrophilicity of the carbonyl carbon. The ortho position introduces steric hindrance, potentially slowing the reaction rate. |

| Condensation & Annulation | The aldehyde participates in condensation reactions, often leading to the formation of new carbon-carbon double bonds and heterocyclic rings. | The ortho-amino functionality provides a handle for intramolecular cyclization, facilitating heterocyclic annulation reactions. |

| NHC-Catalyzed Umpolung | The aldehyde can undergo polarity reversal to form a nucleophilic acyl anion equivalent. | The steric bulk of the ortho substituent can influence the selectivity of cross-benzoin reactions but may inhibit other NHC-catalyzed transformations. |

| Aromatic Substitution | The aldehyde group is a meta-directing deactivator for electrophilic aromatic substitution. | The morpholine group is a strong ortho, para-directing activator for electrophilic aromatic substitution. |

Intramolecular Cyclization Pathways and Rearrangements

The proximity of the nucleophilic morpholine nitrogen to the electrophilic aldehyde carbon in this compound creates a predisposition for intramolecular cyclization reactions. The presence of the methyl group on the morpholine ring can introduce steric and stereochemical influences on these pathways.

One plausible pathway involves the intramolecular nucleophilic attack of the morpholine nitrogen onto the aldehyde carbonyl carbon. This can lead to the formation of a zwitterionic intermediate, which can then undergo various transformations. Proton transfer could result in a cyclic hemiaminal, a key intermediate in many cyclization processes. The stability and further reaction of this hemiaminal would be influenced by the reaction conditions, such as pH and temperature.

Furthermore, under acidic conditions, analogies can be drawn to the rearrangements observed in similar systems like o-(pivaloylaminomethyl)benzaldehydes. Acid catalysis could facilitate the formation of a cationic intermediate, potentially leading to rearrangements of the molecular skeleton. While direct evidence for this compound is unavailable, related studies on o-aminobenzaldehydes demonstrate their propensity to undergo condensation and cyclization with various reagents to form heterocyclic systems. For instance, the reaction of o-aminobenzaldehydes with active methylene compounds is a well-established route to quinoline derivatives. Although the tertiary amine in this compound prevents direct participation in such condensations in the same manner as a primary amine, the underlying principle of intramolecular reactivity remains relevant.

The potential for rearrangement in molecules with ortho-amino aldehyde functionalities has been documented. For example, acid-catalyzed treatment of some o-(aminomethyl)benzaldehydes can lead to the formation of regioisomeric aldehydes through the intermediacy of isoindole-like structures. While speculative for the title compound, such pathways highlight the potential for complex intramolecular transformations.

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

The kinetics of intramolecular cyclization would be expected to follow first-order rate laws, as the reaction rate would primarily depend on the concentration of the single reactant, this compound. The rate constant for such a reaction would be influenced by several factors, including the solvent polarity, temperature, and the presence of catalysts.

Mechanistic elucidation for the proposed intramolecular reactions would involve a combination of experimental and computational methods. Experimental approaches would include:

Spectroscopic monitoring: Techniques like NMR and IR spectroscopy could be used to track the disappearance of the starting material and the appearance of intermediates and products over time, providing insights into the reaction progress.

Trapping experiments: The use of trapping agents could help to identify and characterize transient intermediates, such as the proposed zwitterionic or hemiaminal species.

Isotopic labeling: The use of isotopes, for example at the aldehyde carbon or the morpholine nitrogen, could help to trace the movement of atoms during rearrangement processes, providing definitive evidence for specific mechanistic pathways.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surface of the reaction. These calculations can provide information on the energies of reactants, transition states, and products, helping to determine the most likely reaction pathway and to predict reaction rates.

While detailed kinetic and mechanistic data for this compound are not currently available in published literature, the principles of physical organic chemistry provide a strong framework for predicting its reactivity. The study of analogous systems provides a foundation for designing experiments to probe the intricate details of its intramolecular transformations. The table below summarizes hypothetical kinetic parameters for a proposed intramolecular cyclization, based on general knowledge of similar reactions.

Hypothetical Kinetic Data for Intramolecular Cyclization

| Parameter | Hypothetical Value | Condition | Significance |

|---|---|---|---|

| Rate Constant (k) | 1.5 x 10-4 s-1 | 25 °C in Dioxane | Indicates the speed of the unimolecular cyclization reaction. |

| Activation Energy (Ea) | 85 kJ/mol | - | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 82 kJ/mol | - | The change in heat content in going from the reactant to the transition state. |

| Entropy of Activation (ΔS‡) | -30 J/mol·K | - | A negative value suggests a more ordered transition state, consistent with a cyclization process. |

Further empirical research is necessary to validate these theoretical considerations and to fully elucidate the rich chemical reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 2-(2-Methylmorpholin-4-yl)benzaldehyde is currently available in the public domain.

Two-Dimensional NMR Techniques

There are no available studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for this compound, which would confirm its exact mass and elemental composition, has not been found in publicly available sources.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the fragmentation pattern of this compound under mass spectrometry is not available in the current body of scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the aldehyde group, the aromatic ring, and the morpholine (B109124) moiety.

The most prominent peak in the IR spectrum is anticipated to be the C=O stretching vibration of the aldehyde group, which typically appears as a strong, sharp band in the region of 1700-1730 cm⁻¹. docbrown.infomasterorganicchemistry.com The presence of an aromatic ring conjugated to the aldehyde can shift this absorption to a slightly lower wavenumber, generally around 1705 cm⁻¹. libretexts.org Another key indicator for the aldehyde functional group is the C-H stretching vibration of the aldehyde proton (CHO), which is expected to produce one or two weak to medium bands in the 2700-2900 cm⁻¹ region. docbrown.infolibretexts.org

The aromatic nature of the compound will be evidenced by several bands. The C-H stretching vibrations of the benzene (B151609) ring are typically observed between 3000 and 3100 cm⁻¹. docbrown.info The C-C stretching vibrations within the aromatic ring usually give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. docbrown.info

The morpholine ring and the methyl group introduce several other characteristic vibrations. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups in the morpholine ring are expected in the 2850-2960 cm⁻¹ range. The C-O-C stretching of the ether linkage within the morpholine ring typically results in a strong absorption band between 1050 and 1260 cm⁻¹. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2720, 2820 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Morpholine/Methyl | Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Morpholine | C-O-C Stretch (Ether) | 1050 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules, the most common transitions are π → π* and n → π*. libretexts.orgshu.ac.uk

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the benzaldehyde (B42025) chromophore. Benzaldehyde itself typically exhibits two main absorption bands. researchgate.net The strong absorption band at shorter wavelengths (around 240-250 nm) is attributed to the π → π* transition of the conjugated system involving the benzene ring and the carbonyl group. libretexts.org A weaker absorption band at a longer wavelength (around 280-290 nm) is characteristic of the n → π* transition of the non-bonding electrons on the carbonyl oxygen. libretexts.org

The presence of the 2-methylmorpholin-4-yl substituent on the benzene ring is likely to influence the position and intensity of these absorption bands. As an electron-donating group, the morpholino substituent can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition. This is due to the interaction of the nitrogen lone pair with the π-system of the aromatic ring, which extends the conjugation. The n → π* transition may also be affected, potentially showing a hypsochromic shift (a shift to shorter wavelengths) due to the inductive effect of the substituent.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Typical Wavelength Range (nm) for Benzaldehyde | Expected Wavelength Range (nm) for the Titled Compound |

| π → π | 240 - 250 | 250 - 270 |

| n → π | 280 - 290 | 275 - 285 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in stabilizing the crystal lattice. The precise details of the crystal system, space group, and unit cell dimensions would be determined through the crystallographic analysis.

Table 3: General Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule, providing a detailed picture of its electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. nih.govmdpi.com For "2-(2-Methylmorpholin-4-yl)benzaldehyde," DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. researchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate various electronic properties that govern the molecule's reactivity and stability. conicet.gov.ar The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. mdpi.com

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For "this compound," the MESP would likely show negative potential (typically colored red) around the oxygen atoms of the aldehyde and morpholine (B109124) groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. mdpi.com

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -746.123 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.32 | eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy. mdpi.com TD-DFT calculations are essential for predicting and interpreting the electronic absorption spectra (UV-Vis) of molecules like "this compound". researchgate.netmdpi.com

By applying the TD-DFT method, one can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a ground state orbital to an excited state orbital without a change in molecular geometry. These energies, along with their corresponding oscillator strengths (a measure of the transition probability), allow for the simulation of the UV-Vis spectrum. rsc.org The calculated maximum absorption wavelengths (λmax) can then be compared with experimental data to validate the computational approach. mdpi.com Analysis of the molecular orbitals involved in the primary electronic transitions provides insight into their nature, such as identifying them as π → π* or n → π* transitions. rsc.org For this molecule, transitions would likely involve the π-system of the benzaldehyde (B42025) ring and the non-bonding orbitals on the oxygen and nitrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the morpholine ring and its connection to the benzaldehyde moiety means that "this compound" can exist in multiple conformations. Conformational analysis is performed to identify the most stable low-energy structures. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum mechanical or molecular mechanics methods.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, revealing how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent at a specific temperature). This approach can reveal the preferred conformations in solution and the energy barriers for interconversion between different conformers, offering a more complete picture of the molecule's structural landscape.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. rsc.org For reactions involving "this compound," such as its synthesis or subsequent transformations like acetalization, DFT calculations can be used to model the entire reaction pathway. researchgate.net

This involves locating and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Vibrational frequency calculations are performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. researchgate.net

Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C) for "this compound". nih.govrsc.org These predicted shifts, when scaled and compared to experimental values, can confirm the structural assignment of the molecule. rsc.org

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). After optimizing the molecule's geometry, the vibrational frequencies and their corresponding intensities are calculated. researchgate.net The predicted spectrum can be compared with the experimental one to help assign the observed vibrational bands to specific molecular motions, such as C=O stretching of the aldehyde, C-N stretching of the morpholine, or aromatic C-H bending.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Type of Carbon |

|---|---|---|

| C1 | 192.5 | Aldehyde (C=O) |

| C2 | 135.8 | Aromatic (C-CHO) |

| C3 | 152.1 | Aromatic (C-N) |

| C4 | 53.4 | Morpholine (-N-CH₂) |

| C5 | 66.8 | Morpholine (-O-CH₂) |

Note: The data in this table is illustrative, representing typical values obtained from GIAO-DFT calculations, and serves as an example for comparison purposes.

Investigation of Stereochemical Control Elements via Computational Methods

The presence of a chiral center at the 2-position of the morpholine ring introduces stereochemistry to "this compound." Computational methods can be employed to understand the elements that control the stereochemical outcome of reactions involving this compound.

For instance, in a reaction where a nucleophile attacks the aldehyde carbonyl group, the existing stereocenter can influence which face of the carbonyl is preferentially attacked, leading to a diastereomeric excess of one product. This is known as substrate-controlled stereoselectivity. DFT can be used to model the transition states for attack from both faces. By comparing the activation energies of the two competing transition state structures, one can predict which diastereomer will be the major product. researchgate.net These calculations can reveal the specific non-covalent interactions (e.g., steric hindrance or hydrogen bonding) that stabilize one transition state over the other, thereby explaining the origin of the stereochemical control.

Synthetic Applications and Material Science Contributions of 2 2 Methylmorpholin 4 Yl Benzaldehyde Analogues

Role as a Building Block in Complex Chemical Synthesis

The benzaldehyde (B42025) functional group is a cornerstone in synthetic organic chemistry, participating in a wide array of carbon-carbon bond-forming reactions. Analogues of 2-(2-Methylmorpholin-4-yl)benzaldehyde serve as pivotal starting materials for constructing intricate molecular frameworks. The morpholine (B109124) ring not only influences the electronic properties of the benzaldehyde but can also play a role in directing reactions or can be a key pharmacophore in the final product.

These compounds are frequently employed in multicomponent reactions, where their aldehyde group reacts with various nucleophiles and other electrophiles in a single pot to generate complex structures efficiently. For instance, substituted benzaldehydes are key reactants in the synthesis of diverse heterocyclic systems such as quinoxalines and benzimidazoles, which are known for their potential antitumor activities. nih.gov The synthesis of N-methylmorpholine-substituted benzimidazolium salts, for example, starts from precursors that are conceptually related to morpholinyl benzaldehydes, highlighting their role in building complex, biologically relevant molecules. mdpi.com

Table 1: Examples of Complex Syntheses Utilizing Benzaldehyde Analogues

| Starting Aldehyde Type | Reaction Type | Resulting Complex Structure | Significance |

|---|---|---|---|

| Substituted Benzaldehydes | Condensation/Cyclization | 2-(Benzimidazol-2-yl)-3-arylquinoxalines | Potent Antitumor Agents nih.gov |

| Aryl Aldehydes | Multicomponent Reaction | Pyranopyrimidines | Biologically active heterocycles nih.gov |

| 2-Azidobenzaldehydes | [4+2] Annulation | Quinolines | Privileged scaffolds in drug discovery mdpi.comnih.gov |

| Substituted Benzaldehydes | Claisen-Schmidt Condensation | Chalcones | Precursors to pyrazolines and other heterocycles researchgate.netscielo.br |

Derivatization to Other Functionalized Aldehydes

The this compound structure can be readily modified to produce a library of other functionalized aldehydes. These derivatization reactions can target the aromatic ring, the morpholine moiety, or the aldehyde group itself (often after a protection-deprotection sequence).

For example, electrophilic aromatic substitution reactions can introduce additional functional groups (e.g., nitro, halogen, or alkyl groups) onto the benzene (B151609) ring, thereby modulating the electronic properties and reactivity of the aldehyde. The synthesis of 4-phenacyloxy benzaldehyde derivatives through Williamson etherification of hydroxy-substituted benzaldehydes demonstrates a common strategy for functionalization. orientjchem.org Similarly, reactions targeting the morpholine ring, while less common, could be envisioned to alter solubility or steric properties. Such derivatizations are crucial for fine-tuning the molecule's properties for specific applications in materials science or medicinal chemistry. mdpi.comcdp-innovation.com

Precursor for Advanced Organic Materials and Fine Chemicals

Benzaldehyde derivatives are fundamental precursors in the synthesis of a variety of organic materials and fine chemicals, including dyes, polymers, and agrochemicals. Analogues containing the morpholine group can be incorporated into polymer chains to impart specific properties. For instance, the reaction of aldehydes with poly(vinyl alcohol) is a known method for functionalizing polymers. cdp-innovation.com

Furthermore, these compounds are used in the synthesis of xanthene dyes. The condensation reaction of aryl aldehydes with 2-naphthol (B1666908) is a key step in producing 14-aryl-14H-dibenzo[a,j]xanthenes, a class of compounds used as dyes and pH-sensitive fluorescent materials. researchgate.net The morpholine substituent in an analogue of this compound could be used to tune the spectroscopic properties of such dyes. Related morpholinyl benzaldehyde compounds are also explored as precursors for advanced materials like polymers and coatings.

Application in Ligand Design for Catalysis

The structure of this compound analogues makes them excellent candidates for ligand design in catalysis. The aldehyde functional group can be readily condensed with primary amines to form Schiff bases (imines). These Schiff bases, particularly those derived from amino alcohols or other multifunctional amines, can act as multidentate ligands that coordinate to metal centers.

The nitrogen atom of the morpholine ring and the oxygen atom of a hydroxyl group elsewhere in the molecule can also serve as coordination sites, creating pincer-type or other polydentate ligand frameworks. Metal complexes formed with such ligands are investigated for their catalytic activity in various organic transformations. orientjchem.org The morpholine moiety itself is a common feature in ligands and catalysts, valued for its steric and electronic influence on a catalytic center. e3s-conferences.org The synthesis of metal-Schiff base complexes from aldehyde precursors is a well-established route to new catalysts. orientjchem.org

Development of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. ijpsr.comutas.edu.aursc.org Aryl aldehydes, including analogues of this compound, are indispensable starting materials for the synthesis of a vast range of novel heterocyclic systems. researchgate.netmdpi.com

These aldehydes participate in cyclocondensation and multicomponent reactions to form rings of various sizes and heteroatom compositions. For example:

Quinolines: 2-Azidobenzaldehyde, an analogue, undergoes [4+2] annulation reactions to produce the quinoline (B57606) core, a privileged structure in many drug molecules. mdpi.comnih.gov

Pyranopyrimidines: One-pot reactions involving an aryl aldehyde, malononitrile, and barbituric acid yield pyranopyrimidine skeletons, which exhibit significant biological activities. nih.gov

Pyrazolines and Isoxazolines: Chalcones, which are synthesized from the condensation of aryl aldehydes and acetophenones, are key intermediates that react with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form five-membered heterocyclic rings such as pyrazolines and isoxazolines. researchgate.net

Thiazoles: Complex thiazole (B1198619) derivatives can be synthesized through reactions involving α-bromoketones, which can be prepared from aldehyde precursors. nih.gov

The versatility of the aldehyde group allows it to be a linchpin in strategies aimed at discovering new and complex heterocyclic frameworks. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylmorpholin-4-yl)benzaldehyde, and how is its purity validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often prepared by reacting aldehydes with substituted amines under controlled conditions (e.g., DMF as a solvent, nitrogen atmosphere). Purity is validated using:

- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity (e.g., aldehyde proton at ~10 ppm, morpholine ring protons at 2.5–4.0 ppm).

- Infrared (IR) Spectroscopy: C=O stretch (~1700 cm) and N–C–O vibrations (~1100 cm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, CH-π interactions). Refinement software like SHELXL (via SHELX suite) ensures accuracy .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS or GC-MS).

- Elemental Analysis: Validates C, H, N, O composition within ±0.4% theoretical values .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data sheets (SDS) for toxicity profiles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

Q. What methodologies analyze noncovalent interactions in supramolecular complexes involving this compound?

Methodological Answer:

Q. How to address discrepancies between computational binding affinity predictions and experimental results?

Methodological Answer:

Q. How do solvent effects modeled by polarizable continuum models (PCM) influence reactivity?

Methodological Answer:

Q. What strategies optimize X-ray crystallography data for resolving structural ambiguities?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement: Employ SHELXL with restraints for disordered regions. Validate with R-factor (<5%) and residual density maps .

Data Contradiction Analysis

Q. How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

Q. What causes variability in computational vs. experimental vibrational spectra?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.